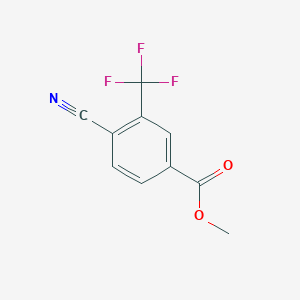

Methyl 4-cyano-3-(trifluoromethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Radical Transfer and Synthesis

Methyl 4-cyano-3-(trifluoromethyl)benzoate has been utilized in radical transfer reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate is a one-carbon radical equivalent used for acyl unit introduction via xanthate transfer radical addition to olefins. This process allows for further elaboration of the resulting adducts, including a rare 1,5-nitrile translocation (Bagal, Greef, & Zard, 2006).

Synthesis of Derivatives

The compound is also instrumental in synthesizing various derivatives. An example is the synthesis of ortho-trifluoromethoxylated aniline derivatives, useful as synthetic building blocks in pharmaceuticals, agrochemicals, and functional materials. This synthesis involves treating methyl 4-(N-hydroxyacetamido)benzoate with specific reagents to create methyl 4-acetamido-3-(trifluoromethoxy)benzoate (Feng & Ngai, 2016).

Photopolymerization Studies

In the field of materials science, derivatives of ethyl α-hydroxymethylacrylate, including the 4-cyano-, and 4-trifluoromethylbenzoate esters, have displayed rapid photopolymerization rates. This property is significant for thin film and coating applications, especially due to their linear rather than highly crosslinked structures (Avci, Mathias, & Thigpen, 1996).

Interaction with Sulfur Tetrafluoride

This compound has been investigated for its interaction with sulfur tetrafluoride in anhydrous hydrogen fluoride solution. This interaction led to the transformation of methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate with high yield (Gaidarzhy, Motnyak, & Kunshenko, 2020).

Cyclization Reactions

This compound is involved in cyclization reactions, such as those catalyzed by triethylamine. These reactions result in the formation of specific imidazolidin derivatives, important in the development of various chemical compounds (Deck, Papadopoulos, & Smith, 2003).

Safety and Hazards

“Methyl 4-cyano-3-(trifluoromethyl)benzoate” is considered hazardous. It causes respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . It is a combustible liquid and vapor . The safety information includes precautionary statements such as avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

特性

IUPAC Name |

methyl 4-cyano-3-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-9(15)6-2-3-7(5-14)8(4-6)10(11,12)13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWUUEYPNQOKCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6334206.png)

![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)